N-(4-Methoxybenzyl)efavirenz

説明

Synthesis Analysis

The synthesis of N-(4-Methoxybenzyl)efavirenz has been optimized through a series of steps including alkynylation, deprotection, and cyclization, achieving high chemical and optical purity with an overall yield of 69% (Bai Jun, 2012). Another practical and enantioselective synthesis route offers the compound in excellent chemical and optical purity through a seven-step process starting from 4-chloroaniline, highlighting the efficiency of current synthetic methodologies (M. Pierce et al., 1998).

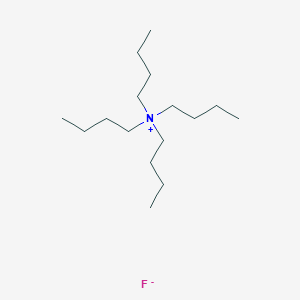

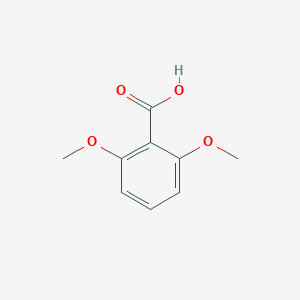

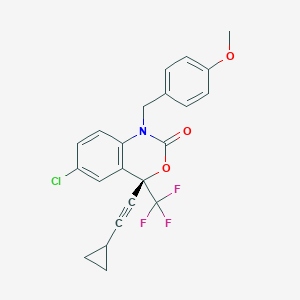

Molecular Structure Analysis

The molecular structure of efavirenz, which includes N-(4-Methoxybenzyl)efavirenz, is defined by its unique "crane bird" like appearance, demonstrated through X-ray diffraction analysis. This structure underlines the compound's specific interaction capabilities, particularly its self-complementary amide group that plays a crucial role in its crystal packing through helical hydrogen-bonding catemers (K. Ravikumar & B. Sridhar, 2009).

Chemical Reactions and Properties

The oxidative removal of the p-methoxybenzyl-amino protecting group in the synthesis of efavirenz showcases a significant chemical reaction, offering a scalable and practical procedure that achieves a product purity of > 99.5% (A. Choudhury et al., 2001). This step is critical in the overall synthesis process, highlighting the compound's reactivity and interaction with specific chemical groups.

Physical Properties Analysis

The crystal and molecular structure elucidation of efavirenz and its derivatives provide insights into the physical properties of N-(4-Methoxybenzyl)efavirenz. The detailed analysis of these structures helps in understanding the compound's stability, packing, and potential intermolecular interactions, which are crucial for its physical properties (K. Ravikumar & B. Sridhar, 2009).

科学的研究の応用

Efavirenz-Based Regimens in Antiretroviral Therapy

Efavirenz is a key component of antiretroviral therapy, particularly for antiretroviral-naive HIV-infected patients. Studies have compared efavirenz-based regimens with other antiretroviral drugs and found them equally effective in terms of efficacy outcomes. Efavirenz has been preferred due to its once-daily dosing and its inclusion in fixed-dose combinations, making it a convenient option for patients. Despite its efficacy, efavirenz can cause neuropsychiatric side effects, which are a significant concern (J. Kryst et al., 2015; B. Larru et al., 2014).

Pediatric Use of Efavirenz

Efavirenz's indication has been extended to children as young as 3 months, considering its efficacy and pediatric-friendly formulations. However, its use during the first trimester of pregnancy is limited in some settings due to the risk of neural tube defects in nonhuman primates (B. Larru et al., 2014).

Neuropsychiatric Side Effects

A considerable body of research has focused on efavirenz's neuropsychiatric side effects, which can significantly impact patient adherence to the treatment regimen. These side effects include insomnia, abnormal dreams, and impaired concentration. Managing these side effects is crucial for maintaining patient adherence and overall treatment success (E. Decloedt & G. Maartens, 2013; R. Gaida et al., 2015).

Pharmacogenetics in Efavirenz Therapy

The role of pharmacogenetics in efavirenz therapy has been explored, particularly the influence of CYP2B6 genetic polymorphisms on efavirenz metabolism. These polymorphisms can lead to variations in plasma concentrations of efavirenz, affecting its efficacy and toxicity. Understanding these genetic factors is essential for personalized medicine approaches in antiretroviral therapy (N. Rakhmanina & J. N. van den Anker, 2010).

特性

IUPAC Name |

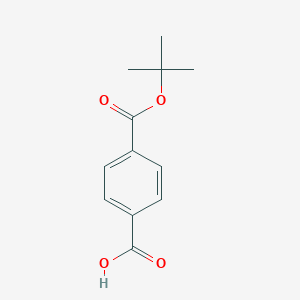

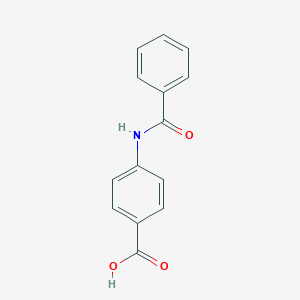

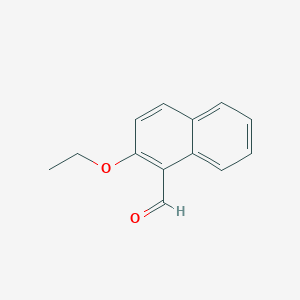

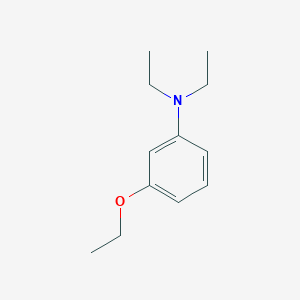

(4S)-6-chloro-4-(2-cyclopropylethynyl)-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3NO3/c1-29-17-7-4-15(5-8-17)13-27-19-9-6-16(23)12-18(19)21(22(24,25)26,30-20(27)28)11-10-14-2-3-14/h4-9,12,14H,2-3,13H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYROQXKHLSLOS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@@](OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169904 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)efavirenz | |

CAS RN |

174819-21-7 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174819217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-METHOXYBENZYL)EFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB295U888K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。